![molecular formula C5H5N3S B6228395 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetonitrile CAS No. 1469012-19-8](/img/no-structure.png)
2-(5-methyl-1,3,4-thiadiazol-2-yl)acetonitrile
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Description
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of “2-(5-methyl-1,3,4-thiadiazol-2-yl)acetonitrile” is represented by the linear formula: C8H8N4OS3 . The compound has a molecular weight of 272.371 .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are quite diverse. They are formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Future Directions
The future directions for “2-(5-methyl-1,3,4-thiadiazol-2-yl)acetonitrile” and similar compounds could involve further exploration of their biological properties and potential applications. For instance, 1,3,4-thiadiazole derivatives have shown promise in various areas of medicinal chemistry , suggesting potential for future research and development in these areas.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetonitrile involves the reaction of 2-bromoacetophenone with thiosemicarbazide to form 5-methyl-1,3,4-thiadiazol-2-yl)acetophenone, which is then reacted with sodium cyanide to form 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetonitrile.", "Starting Materials": [ "2-bromoacetophenone", "thiosemicarbazide", "sodium cyanide" ], "Reaction": [ "Step 1: 2-bromoacetophenone is reacted with thiosemicarbazide in ethanol to form 5-methyl-1,3,4-thiadiazol-2-yl)acetophenone.", "Step 2: 5-methyl-1,3,4-thiadiazol-2-yl)acetophenone is then reacted with sodium cyanide in ethanol to form 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetonitrile.", "Overall reaction: 2-bromoacetophenone + thiosemicarbazide + sodium cyanide → 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetonitrile" ] } | |
CAS RN |
1469012-19-8 |
Product Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)acetonitrile |
Molecular Formula |
C5H5N3S |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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